molecular formula C13H16N4OS B7556300 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide

Cat. No. B7556300
M. Wt: 276.36 g/mol
InChI Key: MLALNBRLYXLCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide, also known as PTC-209, is a small molecule inhibitor of BMI-1, a transcriptional repressor that is overexpressed in various cancers. PTC-209 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Mechanism of Action

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide inhibits the function of BMI-1, a protein that is overexpressed in many cancers and is involved in the self-renewal of cancer stem cells. BMI-1 is a transcriptional repressor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting BMI-1, 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide reduces the self-renewal capacity of cancer stem cells, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been shown to reduce the expression of stem cell markers in cancer cells, indicating a reduction in the self-renewal capacity of cancer stem cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has minimal toxicity in normal cells, making it a potentially safe and effective cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide in lab experiments include its specificity for BMI-1 inhibition, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its minimal toxicity in normal cells. However, the limitations of using 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its limited solubility in aqueous solutions, which can affect its bioavailability, and the potential for off-target effects.

Future Directions

For 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide research include clinical trials to evaluate its safety and efficacy in cancer patients. Other potential applications for 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide include its use as a tool for studying the role of BMI-1 in cancer stem cell self-renewal and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Further research is needed to optimize the synthesis and delivery of 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide can be synthesized using a multistep process involving the reaction of 1-piperidin-4-yl-pyrrole-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and then with N,N-dimethylformamide dimethyl acetal. The resulting product undergoes further reactions to yield 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide.

Scientific Research Applications

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has been extensively studied in preclinical models of various cancers, including breast, prostate, and pancreatic cancer. It has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence. 1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potentially effective combination therapy.

properties

IUPAC Name

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c18-12(16-13-15-7-9-19-13)11-2-1-8-17(11)10-3-5-14-6-4-10/h1-2,7-10,14H,3-6H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALNBRLYXLCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-piperidin-4-yl-N-(1,3-thiazol-2-yl)pyrrole-2-carboxamide

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